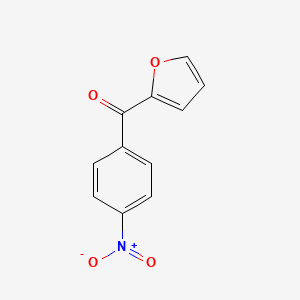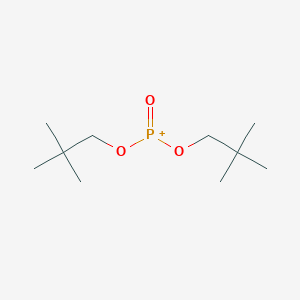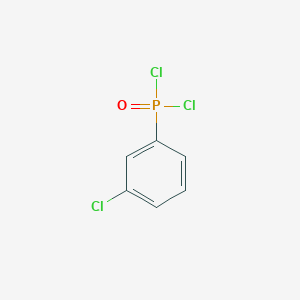![molecular formula C14H28N2O4 B14697981 methyl-[3-methyl-3-(propylcarbamoyloxymethyl)hexyl]carbamic acid CAS No. 25648-97-9](/img/structure/B14697981.png)
methyl-[3-methyl-3-(propylcarbamoyloxymethyl)hexyl]carbamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-[3-methyl-3-(propylcarbamoyloxymethyl)hexyl]carbamic acid is a complex organic compound that belongs to the class of carbamic acids This compound is characterized by its unique structure, which includes a carbamate group and a hexyl chain with a propylcarbamoyloxymethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl-[3-methyl-3-(propylcarbamoyloxymethyl)hexyl]carbamic acid typically involves multi-step organic reactions. One common method is the reaction of a hexylamine derivative with methyl chloroformate, followed by the introduction of the propylcarbamoyloxymethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl-[3-methyl-3-(propylcarbamoyloxymethyl)hexyl]carbamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxides, alcohols, and substituted carbamates, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl-[3-methyl-3-(propylcarbamoyloxymethyl)hexyl]carbamic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl-[3-methyl-3-(propylcarbamoyloxymethyl)hexyl]carbamic acid involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl carbamate: A simpler carbamate compound with similar reactivity but lacking the hexyl and propylcarbamoyloxymethyl groups.
Ethyl carbamate: Another carbamate with an ethyl group instead of a methyl group, used in similar applications.
Hexyl carbamate: A compound with a hexyl chain similar to methyl-[3-methyl-3-(propylcarbamoyloxymethyl)hexyl]carbamic acid but without the propylcarbamoyloxymethyl substituent.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
25648-97-9 |
|---|---|
Fórmula molecular |
C14H28N2O4 |
Peso molecular |
288.38 g/mol |
Nombre IUPAC |
methyl-[3-methyl-3-(propylcarbamoyloxymethyl)hexyl]carbamic acid |
InChI |
InChI=1S/C14H28N2O4/c1-5-7-14(3,8-10-16(4)13(18)19)11-20-12(17)15-9-6-2/h5-11H2,1-4H3,(H,15,17)(H,18,19) |
Clave InChI |
UEBIWGWURCSTCN-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(CCN(C)C(=O)O)COC(=O)NCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


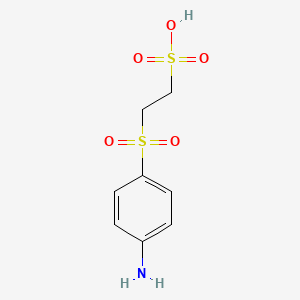
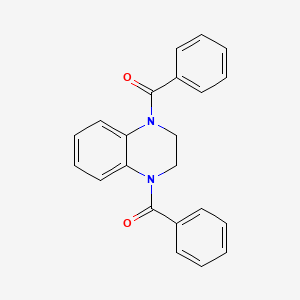
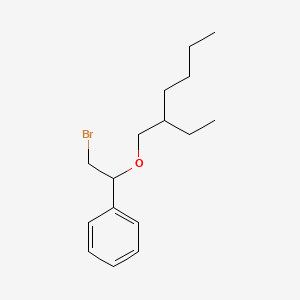
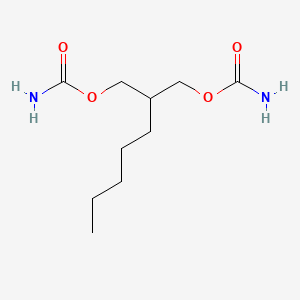
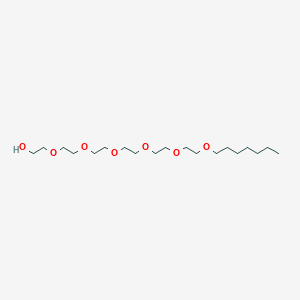
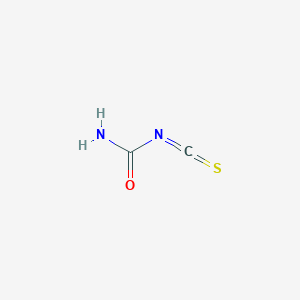
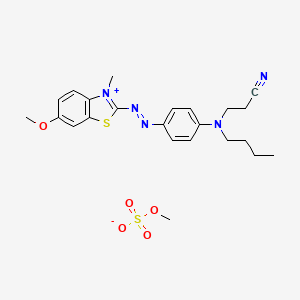
![2-[(Methylsulfanyl)methyl]thiophene](/img/structure/B14697939.png)
![Bicyclo[1.1.0]butane-1,3-dicarbonitrile](/img/structure/B14697948.png)

